

Cloperastine antihistamine activity comparison diphenhydramine

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cloperastine Hydrochloride

CAS No.: 3703-76-2

Cat. No.: S567253

Get Quote

Comparative Overview

| Feature | Cloperastine | Diphenhydramine |
|----------------------------|---------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Primary Drug Class | Antitussive (cough suppressant) [1] [2] | First-generation H1-antihistamine [3] [4] [5] |
| Main Indication | Treatment of dry, persistent cough [1] [2] | Allergies, insomnia, motion sickness, allergic reactions [3] [4] [5] |
| Mechanism of Action | Central antitussive (acts on cough center); mild H1-antihistamine and bronchodilator activity [1] | Potent H1-receptor inverse agonist; also anticholinergic and sodium channel blocker [4] [5] |
| Effect on CNS | Does not depress the respiratory center; non-narcotic [1] | Readily crosses blood-brain barrier, causes sedation, suppresses medullary cough center [4] [5] |
| Receptor Binding Profile | Binds histamine H1 receptor [6] | Binds histamine H1 receptor; also muscarinic acetylcholine receptors [4] [5] |
| Key Binding Residues (from | MET183, THR184, ILE187 (Predicted) [6] | Information not available in search results |

| Feature | Cloperastine | Diphenhydramine |
|----------------------|------------------|---------------------------|
| modeling) | | |
| Approval Status (US) | Not approved [2] | Approved (OTC and Rx) [4] |

Experimental Data & Protocols

The following tables summarize quantitative data and methodologies from key preclinical studies investigating the antihistamine and related activities of these compounds.

Molecular Docking to Human Histamine H1 Receptor (HRH1)

This study used computational modeling to understand how cloperastine and its analogues interact with the HRH1 at the atomic level [6].

| Aspect | Protocol Details |
|----------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Objective | To model the 3D structure of HRH1 and identify binding interactions of cloperastine derivatives [6]. |
| Target Protein | Human Histamine H1 Receptor (HRH1) [6]. |
| Software/Tools | MODELLER9V7 (homology modeling), NAMD 2.8 (molecular dynamics), FRED (docking) [6]. |
| Key Findings | Cloperastine binds HRH1 via hydrogen bonds with residues MET183, THR184, and ILE187 ; this binding is a key component of its antihistamine activity [6]. |

In Vitro Antiviral Susceptibility Assay

Research during the COVID-19 pandemic screened approved drugs for antiviral activity, revealing off-target effects for several antihistamines [7].

| Aspect | Protocol Details |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Objective | To evaluate the direct antiviral activity of drugs, including diphenhydramine and hydroxyzine, against SARS-CoV-2 [7]. |
| Cell Line | Human lung A549 cells transfected with human ACE2 (ACE2-A549) [7]. |
| Virus Strain | SARS-CoV-2 (USA-WA1/2020) [7]. |
| Procedure | Cells were pre-treated with various drug concentrations for 4 hours, infected with the virus, and supernatants were harvested 4 days post-infection to measure viral burden [7]. |
| Key Findings | Diphenhydramine and hydroxyzine exhibited direct antiviral activity in vitro; association found between their use and reduced SARS-CoV-2 positivity in patients over 61 [7]. |

In Vitro & In Vivo Anti-Tumor Activity Study

A drug repurposing screen identified cloperastine as having unexpected cytotoxic activity, leading to further investigation [8].

| Aspect | Protocol Details |
|------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Objective | To determine the anti-proliferative effect of cloperastine on Esophageal Squamous Cell Carcinoma (ESCC) cells and its mechanism [8]. |
| In Vitro Models | KYSE150 and KYSE450 (human ESCC cell lines) [8]. |
| In Vivo Model | Mouse xenograft model using ESCC cells [8]. |
| Key Techniques | Proteomic analysis, ROS measurement, mitochondrial membrane potential assay (JC-1 probe), western blot [8]. |
| Key Findings | Cloperastine inhibited ESCC cell proliferation and tumor growth by suppressing mitochondrial oxidative phosphorylation, independently of its antihistamine action [8]. |

References

1. Pharmacological and clinical overview of cloperastine in treatment of... [pmc.ncbi.nlm.nih.gov]
2. Cloperastine: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Diphenhydramine: MedlinePlus Drug Information [medlineplus.gov]
4. Diphenhydramine: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Diphenhydramine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
6. Designing, docking and molecular dynamics simulation studies of novel... [pubs.rsc.org]
7. Identification of antiviral antihistamines for COVID-19 ... [pmc.ncbi.nlm.nih.gov]
8. Cloperastine inhibits esophageal squamous cell ... [nature.com]

To cite this document: Smolecule. [Cloperastine antihistamine activity comparison diphenhydramine].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b567253#cloperastine-antihistamine-activity-comparison-diphenhydramine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com